molecular formula C15H21N5O4 B14009009 3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione

3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione

Cat. No.: B14009009
M. Wt: 335.36 g/mol
InChI Key: AHPLQRCDGZILDO-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione is a complex organic compound that features a tetraazacyclododecane ring with a nitrophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione typically involves the reaction of 1,4,7,10-tetraazacyclododecane with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like DMF.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione involves its interaction with molecular targets through its nitrophenyl and tetraazacyclododecane moieties. The nitrophenyl group can participate in electron transfer reactions, while the tetraazacyclododecane ring can coordinate with metal ions, influencing various biochemical pathways and enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane: Lacks the nitrophenylmethyl group, making it less versatile in certain applications.

    4-Nitrobenzyl chloride: Used as a precursor in the synthesis but lacks the tetraazacyclododecane ring.

    Cyclen (1,4,7,10-tetraazacyclododecane): Similar ring structure but without the nitrophenylmethyl substituent.

Uniqueness

3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione is unique due to the combination of the tetraazacyclododecane ring and the nitrophenylmethyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .

Biological Activity

3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione is a compound that belongs to the class of tetraazamacrocyclic ligands. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C16H22N4O4
  • Molecular Weight : 350.37 g/mol

The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.

1. Metal Ion Chelation

One of the key features of this compound is its ability to chelate metal ions. This property is crucial for its application in various fields including:

  • Diagnostic Imaging : As a chelator for radiometals like Gallium (Ga) and Indium (In), it can be used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
  • Therapeutic Agents : Metal complexes formed with this ligand can exhibit enhanced therapeutic effects in targeted drug delivery systems.

2. Interaction with Biological Macromolecules

The compound has shown significant affinity for biological macromolecules such as proteins and nucleic acids. The binding interactions are primarily driven by:

  • Hydrogen Bonding : The nitro group can participate in hydrogen bonding with amino acid residues.
  • π-π Interactions : The aromatic nature of the nitrophenyl group allows for stacking interactions with nucleobases.

Case Studies

  • Cancer Targeting : A study evaluated the efficacy of DOTA derivatives in targeting cancer cells. The derivative containing the nitrophenyl moiety showed improved selectivity towards tumor cells over normal cells due to enhanced binding affinity to specific receptors involved in tumor growth .
  • Biosensing Applications : Research indicated that complexes formed with this ligand could be utilized as biosensors for detecting specific biomolecules in physiological samples. The sensitivity and specificity were significantly enhanced compared to traditional methods .

Data Tables

PropertyValue
Molecular Weight350.37 g/mol
SolubilitySoluble in DMSO and ethanol
Chelation EfficiencyHigh for Ga(III) and In(III)
Binding Affinity (Kd)8.5 ± 2.7 nmol/L

Properties

Molecular Formula

C15H21N5O4

Molecular Weight

335.36 g/mol

IUPAC Name

3-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododecane-2,6-dione

InChI

InChI=1S/C15H21N5O4/c21-14-10-19-13(15(22)18-8-6-16-5-7-17-14)9-11-1-3-12(4-2-11)20(23)24/h1-4,13,16,19H,5-10H2,(H,17,21)(H,18,22)

InChI Key

AHPLQRCDGZILDO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CNC(C(=O)NCCN1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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